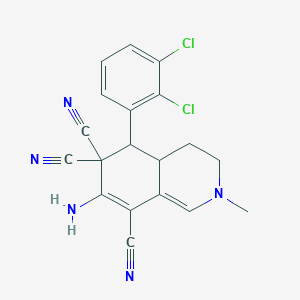![molecular formula C15H14N2O2S B276798 16-hydroxy-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17),13,15-pentaen-10-one](/img/structure/B276798.png)
16-hydroxy-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17),13,15-pentaen-10-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
16-hydroxy-18-thia-2,9-diazatetracyclo[97003,9012,17]octadeca-1(11),2,12(17),13,15-pentaen-10-one is a complex organic compound with a unique structure that includes multiple heteroatoms and fused ring systems
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 16-hydroxy-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17),13,15-pentaen-10-one typically involves multi-step organic reactions. One common approach is to start with a suitable precursor that contains the core structure and then introduce the hydroxy, thia, and diaza functionalities through a series of chemical transformations. These steps may include:
Cyclization reactions: to form the fused ring systems.
Functional group transformations: to introduce the hydroxy, thia, and diaza groups.
Purification steps: such as recrystallization or chromatography to isolate the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of:
Catalysts: to enhance reaction rates.
Automated reactors: to control reaction conditions precisely.
Scalable purification techniques: to handle large quantities of material.
化学反応の分析
Types of Reactions
16-hydroxy-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17),13,15-pentaen-10-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The compound can be reduced to introduce hydrogen atoms into the structure.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: like sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: including halogens, acids, or bases depending on the desired transformation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example:
Oxidation: may yield a ketone or aldehyde derivative.
Reduction: could produce a fully saturated hydrocarbon.
Substitution: might result in a variety of functionalized derivatives.
科学的研究の応用
16-hydroxy-18-thia-2,9-diazatetracyclo[97003,9
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its unique functional groups.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Use in the development of new materials with specific properties.
作用機序
The mechanism of action of 16-hydroxy-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17),13,15-pentaen-10-one involves its interaction with molecular targets in biological systems. This could include:
Binding to enzymes: or receptors to modulate their activity.
Interacting with DNA or RNA: to affect gene expression.
Participating in redox reactions: due to its hydroxy and thia groups.
類似化合物との比較
Similar Compounds
3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: A compound with a similar fused ring system but different functional groups.
3-Hydroxy-6H-benzo[c]chromen-6-one: Another related compound with distinct chemical properties.
Uniqueness
16-hydroxy-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17),13,15-pentaen-10-one is unique due to its combination of hydroxy, thia, and diaza functionalities within a fused ring system. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
特性
IUPAC Name |
16-hydroxy-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17),13,15-pentaen-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c18-10-6-4-5-9-12-14(20-13(9)10)16-11-7-2-1-3-8-17(11)15(12)19/h4-6,18H,1-3,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGKCGCLJPZITK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C4=C(S3)C(=CC=C4)O)C(=O)N2CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-methyl-2H-tetraazol-5-yl)amine](/img/structure/B276718.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2,4-dibromo-6-methylphenoxy)acetamide](/img/structure/B276724.png)


![N-benzyl-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide](/img/structure/B276728.png)
![5-Benzyl-2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B276731.png)





